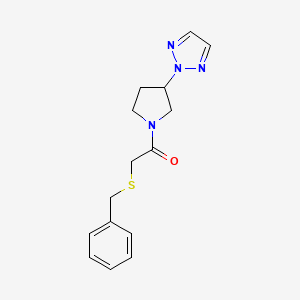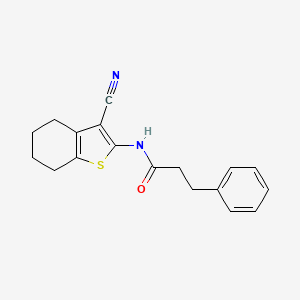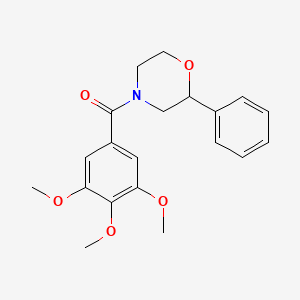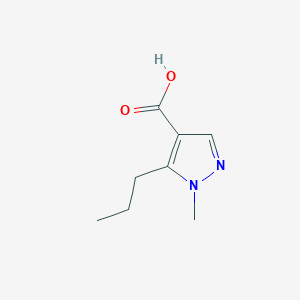
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a benzylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a variety of methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors.
Attachment of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Final Coupling Step: The final step involves coupling the triazole and pyrrolidine moieties with the benzylthio group through a suitable linker, often using amide or ester bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new drugs.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of a benzylthio group.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(ethylthio)ethanone: Similar structure but with an ethylthio group instead of a benzylthio group.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is unique due to the presence of the benzylthio group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of the triazole and pyrrolidine rings also provides a unique scaffold for interaction with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-9-6-14(10-18)19-16-7-8-17-19/h1-5,7-8,14H,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTVNRKFGAIYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
![1,3-Dimethyl-5-[(1-phenylethylamino)methyl]benzimidazol-2-one;hydrochloride](/img/structure/B2414843.png)
![6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2414844.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2414846.png)




![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2414858.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)
